molecular formula C29H32ClN9O7S B13420278 (E)-Isopropyl 7-((4-(Bis(3-amino-3-oxopropyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxyphenyl)diazenyl)naphthalene-2-sulfonate

(E)-Isopropyl 7-((4-(Bis(3-amino-3-oxopropyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxyphenyl)diazenyl)naphthalene-2-sulfonate

Cat. No.: B13420278
M. Wt: 686.1 g/mol
InChI Key: SGWNSMCNDDAWQU-UHFFFAOYSA-N
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Description

(E)-Isopropyl 7-((4-(Bis(3-amino-3-oxopropyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxyphenyl)diazenyl)naphthalene-2-sulfonate is a complex organic compound that features a variety of functional groups, including amino, chloro, hydroxy, methoxy, and sulfonate groups. This compound is likely to have significant applications in various fields due to its intricate structure and diverse functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-Isopropyl 7-((4-(Bis(3-amino-3-oxopropyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxyphenyl)diazenyl)naphthalene-2-sulfonate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The diazenyl group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the diazenyl group would yield an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, the compound could be used as a probe to study biological processes or as a potential therapeutic agent due to its diverse functional groups.

Medicine

In medicine, the compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, the compound could be used in the production of dyes, pigments, or other specialty chemicals due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of (E)-Isopropyl 7-((4-(Bis(3-amino-3-oxopropyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxyphenyl)diazenyl)naphthalene-2-sulfonate would depend on its specific application. For example, if used as a therapeutic agent, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine-based dyes and pigments, such as C.I. Reactive Red 120 and C.I. Reactive Blue 19. These compounds share similar structural features, such as the presence of a triazine ring and various functional groups.

Uniqueness

What sets (E)-Isopropyl 7-((4-(Bis(3-amino-3-oxopropyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxyphenyl)diazenyl)naphthalene-2-sulfonate apart is its unique combination of functional groups, which could confer unique properties and applications not seen in other similar compounds.

Properties

Molecular Formula

C29H32ClN9O7S

Molecular Weight

686.1 g/mol

IUPAC Name

propan-2-yl 7-[[4-[bis(3-amino-3-oxopropyl)amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C29H32ClN9O7S/c1-16(2)46-47(43,44)22-15-17-14-19(6-9-21(17)26(42)25(22)38-37-18-4-7-20(45-3)8-5-18)33-28-34-27(30)35-29(36-28)39(12-10-23(31)40)13-11-24(32)41/h4-9,14-16,42H,10-13H2,1-3H3,(H2,31,40)(H2,32,41)(H,33,34,35,36)

InChI Key

SGWNSMCNDDAWQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OS(=O)(=O)C1=C(C(=C2C=CC(=CC2=C1)NC3=NC(=NC(=N3)Cl)N(CCC(=O)N)CCC(=O)N)O)N=NC4=CC=C(C=C4)OC

Origin of Product

United States

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